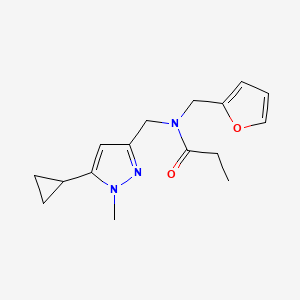

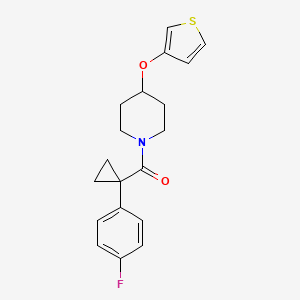

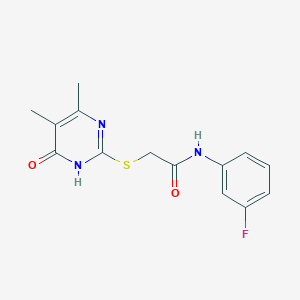

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide" is a chemical entity that appears to be a derivative of pyrazole and furan compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of furan and pyrazole moieties, which are known for their potential biological activities, including antibacterial properties .

Synthesis Analysis

The synthesis of related pyrazoline derivatives involves the cyclization of various alkoxyphenyl-propenones with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Similarly, the synthesis of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides is achieved through intramolecular cyclization of substituted oxobutanoic acids in propionic anhydride, followed by decyclization under the action of methanol . These methods suggest that the synthesis of the compound might also involve cyclization and possible use of hydrazine derivatives and anhydrides as key steps in the synthesis process.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and ESI-MS, as well as elemental analyses . These techniques would likely be employed to elucidate the structure of "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide" as well, ensuring the correct molecular framework and substituent placement.

Chemical Reactions Analysis

The papers describe the reactivity of furan and pyrazole derivatives in terms of their ability to undergo cyclization and decyclization reactions . The analgesic activity of some compounds is also studied, indicating that these derivatives can interact with biological systems, which may involve chemical reactions with biomolecules . The compound may similarly participate in biological reactions due to its structural features.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide" are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological activity studies. For instance, the antibacterial activity of pyrazoline derivatives is evaluated against various bacteria, and their minimum inhibitory concentrations (MICs) are determined . The analgesic activity of furan-carbohydrazide derivatives is assessed using the "hot plate" method in mice . These studies suggest that the compound may also possess similar biological properties that could be explored in future research.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on furan-2-ylmethylidene compounds, highlighting methods for creating a variety of heterocyclic derivatives that could be applied to the synthesis and functionalization of compounds similar to "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide" (El-Essawy & Rady, 2011).

Recyclization and Biological Activity : Another study focused on the synthesis, recyclization under methanol, and analgetic activity of furan-2-carbohydrazides, which suggests a framework for assessing the biological activity of novel synthesized compounds, potentially including pyrazole and furan derivatives (Igidov et al., 2022).

Biological Activity and Applications

Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of pyridines, thioamides, thiazoles, and other derivatives have been reported, where compounds with a backbone similar to furan derivatives were found to exhibit significant biological activities. Such studies could provide a basis for exploring the biological applications of "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide" in antimicrobial and anticancer research (Zaki et al., 2018).

Design and Synthesis for Antibacterial Activity : A study on the design, synthesis, and evaluation of Nitrofurantoin® analogues bearing furan and pyrazole scaffolds showcases a methodology for developing compounds with enhanced antibacterial properties. This approach could be relevant for assessing the potential antibacterial applications of "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide" (Hassan et al., 2020).

Propriétés

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-3-16(20)19(11-14-5-4-8-21-14)10-13-9-15(12-6-7-12)18(2)17-13/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGPMQFEKVINBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1=CC=CO1)CC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)propionamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)